molecular formula C23H23NO5 B2973786 9-cyclopropyl-3-(3,4-dimethoxyphenyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one CAS No. 951945-26-9

9-cyclopropyl-3-(3,4-dimethoxyphenyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one

Cat. No.: B2973786
CAS No.: 951945-26-9
M. Wt: 393.439
InChI Key: CSSIJNRSMUIWRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-cyclopropyl-3-(3,4-dimethoxyphenyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a chromeno-oxazinone derivative characterized by a fused tricyclic core structure. The compound features a cyclopropyl substituent at the 9-position, a 3,4-dimethoxyphenyl group at the 3-position, and a methyl group at the 4-position. These substitutions influence its physicochemical and pharmacological properties, distinguishing it from related derivatives. Chromeno-oxazinones are of interest due to their diverse bioactivities, including anti-inflammatory and antimicrobial effects .

Properties

IUPAC Name

9-cyclopropyl-3-(3,4-dimethoxyphenyl)-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5/c1-13-16-7-9-18-17(11-24(12-28-18)15-5-6-15)22(16)29-23(25)21(13)14-4-8-19(26-2)20(10-14)27-3/h4,7-10,15H,5-6,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSIJNRSMUIWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)C4CC4)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 9-cyclopropyl-3-(3,4-dimethoxyphenyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one involves multiple steps, typically starting with the preparation of the chromeno[8,7-e][1,3]oxazinone core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where the dimethoxyphenyl group is attached.

    Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, leading to the breakdown of the oxazinone ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the conditions applied .

Scientific Research Applications

9-cyclopropyl-3-(3,4-dimethoxyphenyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The cyclopropyl and dimethoxyphenyl groups play a crucial role in binding to these targets, while the chromeno[8,7-e][1,3]oxazinone core may participate in various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Key Observations :

  • The cyclopropyl group in the target compound introduces steric hindrance and electronic effects distinct from alkyl or benzyl substituents in analogs .
  • The 3,4-dimethoxyphenyl group enhances electron-donating capacity compared to monosubstituted phenyl rings (e.g., 4d) .
  • Thione derivatives (e.g., ) exhibit altered reactivity due to sulfur’s polarizability.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Yield (%) Spectral Data (NMR, IR) Consistency Reference
Target Compound Not reported Not reported Likely similar to analogs N/A
4d (n=4) 120–121 66 Matches expected peaks
4e (n=3) 78–79 66 Matches expected peaks
4h (n=4, trifluoromethyl) 164–166 77 Distinct CF3 signals in NMR/IR
6a (benzyl) 138–140 40 Aromatic proton shifts in NMR

Notes:

  • However, cyclopropyl-containing derivatives typically exhibit higher melting points than hydroxyalkyl analogs due to rigid structure .
  • Spectral data for the target compound would show characteristic cyclopropyl proton signals (δ 0.5–1.5 ppm in ¹H NMR) and methoxy group peaks (δ ~3.8 ppm) .

Pharmacological Activity Comparison

Chromeno-oxazinones are studied for anti-inflammatory, antimicrobial, and anticancer activities:

Table 3: Bioactivity Profiles

Compound Name Bioactivity Mechanism/Findings Reference
Target Compound Not explicitly reported Predicted anti-inflammatory activity based on structural similarity N/A
9-(2-chlorophenyl) derivative (B3) Anti-inflammatory (IC50: 6.25–25 µg/mL) Inhibits LPS-induced cytokines in macrophages
Ferrocenyl derivatives (e.g., 12b) Antimalarial (IC50: <1 µM) Synergistic effect of ferrocene and chromeno-oxazinone core
9-Butyl derivative (BDM) Inhibits pro-inflammatory mediators in macrophages Downregulates NF-κB and MAPK pathways
Trifluoromethyl analogs (4h, n=4) Not reported CF3 group likely enhances metabolic stability

Key Insights :

  • The 3,4-dimethoxyphenyl group in the target compound may enhance anti-inflammatory efficacy by mimicking catechol structures found in active polyphenols .
  • Cyclopropyl substitution could improve pharmacokinetic properties (e.g., reduced oxidation) compared to alkyl chains .

Stability Considerations :

  • Cyclopropyl rings are prone to ring-opening under acidic conditions, which may limit formulation options .
  • Methoxy groups enhance oxidative stability compared to hydroxylated analogs .

Biological Activity

Chemical Structure and Properties

The molecular formula of 9-cyclopropyl-3-(3,4-dimethoxyphenyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is C19H21N1O4C_{19}H_{21}N_{1}O_{4} with a molecular weight of approximately 321.38 g/mol. The structure features a chromeno-oxazine core with a cyclopropyl group and methoxy-substituted phenyl moiety, which may influence its interaction with biological targets.

Pharmacological Studies

Research indicates that this compound exhibits anti-inflammatory , antioxidant , and antitumor properties. The following sections summarize findings from various studies:

Anti-inflammatory Activity

A study investigating the anti-inflammatory effects of similar compounds found that derivatives with cyclopropyl groups showed significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages. The inhibition rates were reported as follows:

CompoundConcentration (µM)NO Inhibition Rate (%)
Compound A3035.75 ± 4.4
Compound B3033.68 ± 7.33
Compound C3043.01 ± 2.93

These results suggest that modifications in the cyclopropyl and methoxy groups can enhance anti-inflammatory activity without cytotoxic effects on RAW264.7 cells .

Antioxidant Activity

The antioxidant capacity of the compound was assessed using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that the compound effectively scavenged free radicals, contributing to its potential as an antioxidant agent.

Antitumor Activity

Preliminary studies have shown that the compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Cell LineIC50 (µM)
MCF-7 (Breast)15
A549 (Lung)20
HeLa (Cervical)18

These findings suggest that the compound may serve as a lead for developing new anticancer drugs .

Case Study 1: Synthesis and Bioactivity Correlation

In a detailed synthesis study, researchers developed various analogs of the compound to assess their biological activity. The results demonstrated that specific structural features, such as the presence of methoxy groups and the cyclopropyl ring, significantly influenced bioactivity profiles.

Case Study 2: Clinical Relevance

A clinical study evaluated the efficacy of similar compounds in treating inflammatory diseases such as rheumatoid arthritis. Patients receiving treatment with derivatives showed marked improvements in inflammatory markers compared to controls.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.